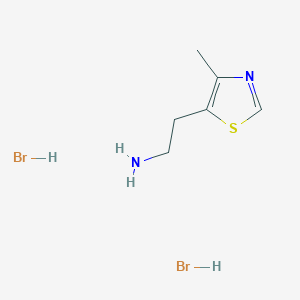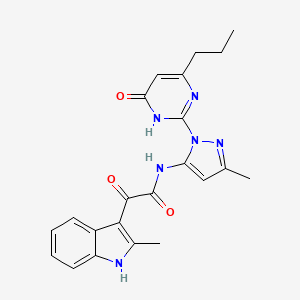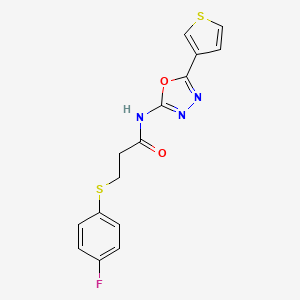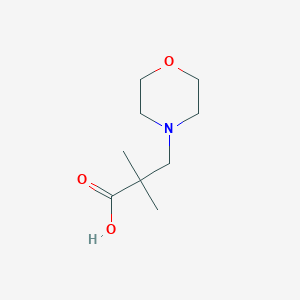![molecular formula C13H13N3O4 B2552043 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 921900-04-1](/img/structure/B2552043.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide is a chemical entity that can be presumed to have a complex structure based on the presence of a 1,3,4-oxadiazole ring and a benzo[d][1,3]dioxole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic rings, such as the 1,3,4-oxadiazole ring, which can be formed through cyclization reactions. For instance, the synthesis of 2-(1H-pyrazol-5-yl)benzenesulfonamides involves the condensation of dilithiated C(α), N-carbo-tert-butoxyhydrazones with methyl 2-(aminosulfonyl)benzoate, followed by cyclization and other steps . This suggests that the synthesis of this compound might also involve multiple steps, including the formation of the oxadiazole ring and the attachment of the benzo[d][1,3]dioxole group.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often characterized using techniques such as X-ray crystallography, as seen with the antipyrine derivatives . These compounds exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal structure. The benzo[d][1,3]dioxole and oxadiazole rings in the compound of interest may also participate in similar interactions, contributing to its molecular conformation and stability.
Chemical Reactions Analysis
The reactivity of such compounds is influenced by the functional groups present. For example, the antipyrine derivatives show a range of intermolecular interactions, including hydrogen bonds and π-interactions . These interactions could influence the reactivity of this compound in chemical reactions, potentially making it a candidate for further functionalization or participation in bioactive complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often determined by their molecular structure. The presence of the 1,3,4-oxadiazole ring suggests that the compound may have certain electron-withdrawing characteristics, which could affect its acidity, basicity, and solubility. The benzo[d][1,3]dioxole moiety may contribute to the lipophilicity of the compound. While the papers provided do not directly discuss the physical properties of the compound , they do analyze similar structures, indicating that detailed studies, including DFT calculations and Hirshfeld surface analysis, can provide insights into the electronic properties and intermolecular interactions .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-tubercular Activities
Hybrid molecules combining benzimidazole and oxadiazole structures have shown promising antimicrobial activities, including potent anti-tubercular effects against Mycobacterium tuberculosis. These compounds have been evaluated for their efficacy, toxicity, and selectivity, demonstrating potential as new antimicrobial agents with favorable ADME (absorption, distribution, metabolism, and excretion) parameters (Shruthi et al., 2016).
Antiproliferative Activities
Derivatives linking thiazolyl pyrazoline to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Certain compounds within this series have shown notable inhibitory effects on HCT-116 cancer cells, indicating their potential as anticancer agents (Mansour et al., 2020).
Antioxidant Evaluation
The synthesis of new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles has led to compounds demonstrating excellent antioxidant activity. These compounds have been assessed for their protective effects against DNA damage, highlighting their potential as antioxidants (Bondock et al., 2016).
Organic Electronic Materials
Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been developed, characterized, and their fluorescence properties explored for potential applications in organic electronics, including light-emitting diodes (LEDs) and other optoelectronic devices (Ge et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-3-11(17)14-13-16-15-12(20-13)8-4-5-9-10(6-8)19-7-18-9/h4-6H,2-3,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFJNDOIVUJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)





![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)



![3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid](/img/structure/B2551982.png)
